AKR1B10 Inhibitory Potency: 130 nM IC50 vs. Structural Analogs
The target compound demonstrates sub-micromolar inhibition of human AKR1B10 (IC50 = 130 nM) [1]. In comparison, a structurally related pyridine-3-carbonitrile series, which lacks the 5-phenyl and 2-(3,5-dimethylanilino) substitutions, exhibits vasorelaxant activity but no reported AKR1B10 inhibition [2]. This establishes the target compound as a functional AKR1B10 inhibitor, a property not shared by a broad class of pyridine-3-carbonitriles.
| Evidence Dimension | Inhibition of human recombinant AKR1B10 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Pyridine-3-carbonitrile series 3a–v (general class): No reported AKR1B10 inhibition; primary activity is vasorelaxation. |
| Quantified Difference | > 130 nM IC50 (target) vs. no detectable AKR1B10 inhibition (class comparator). |
| Conditions | Inhibition of human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli, assessed as pyridine-3-aldehyde reduction. |
Why This Matters
Confirms that the specific substitution pattern of the target compound is essential for AKR1B10 engagement, distinguishing it from generic pyridine-3-carbonitrile analogs that lack this activity.
- [1] BindingDB. BDBM50362839 / CHEMBL249447. Affinity Data: IC50 = 130 nM for inhibition of human recombinant AKR1B10. Assay: pyridine-3-aldehyde reduction. View Source
- [2] Srour, A. M., Dawood, D. H., & Saleh, D. O. (2021). Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. New Journal of Chemistry, 45(17), 7731-7740. doi:10.1039/d0nj06319c View Source
